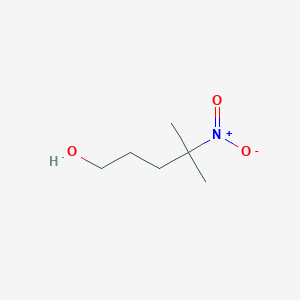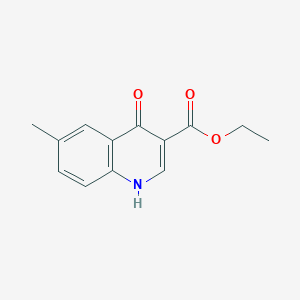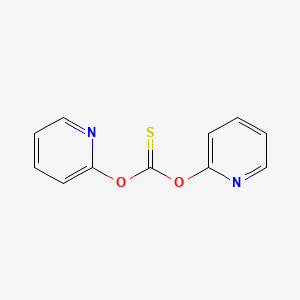
Pentanol, 4-methyl-4-nitro-
概要
説明
“Pentanol, 4-methyl-4-nitro-” is a member of the fragrance structural group, branched chain saturated alcohol . It contains a total of 23 atoms; 13 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of “Pentanol, 4-methyl-4-nitro-” involves a retro-biosynthetic screening of a modular pathway design. This process uses enzymes from nine different organisms to form a ten-step de novo pathway . Another method involves the preparation of methylpentenes from 4-methyl-2-pentanol using an acid-catalyzed dehydration reaction .
Molecular Structure Analysis
The molecular structure of “Pentanol, 4-methyl-4-nitro-” includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 22 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 nitro group (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
The chemical reactions of “Pentanol, 4-methyl-4-nitro-” involve a C-O bond being broken, along with a neighboring C-H bond. Dehydration (-H2O) of the alcohol occurs, and an alkene p bond is formed .
Physical And Chemical Properties Analysis
“Pentanol, 4-methyl-4-nitro-” has a molecular weight of 102.1748 . It has a boiling temperature of 423. ± 4. K and a critical temperature of 603.5 ± 0.7 K .
科学的研究の応用
Alternative Fuel Research :
- Pentanol, including its isomers, is being researched as a promising "next generation" alcohol fuel due to its high energy density and low hygroscopicity. Studies focus on understanding the thermal decomposition behavior of pentanol isomers and their potential as alternative fuels (Zhao, Ye, Zhang, & Zhang, 2012).
Biofuels and Emission Reduction :
- Research on biofuels includes studying the emission characteristics of engines using mixtures of neem oil methyl ester and pentanol. Findings indicate a reduction in hydrocarbon and carbon monoxide emissions with the use of pentanol blends, highlighting its potential for cleaner combustion (Ganesan, Devaraj, & Devarajan, 2018).
Chemical Synthesis and Reactions :
- Pentanol is used in various chemical reactions and synthesis processes. For example, studies have examined the influence of alcohols like pentanol on the reaction of methyl-4-nitrobenzenesulfonate in micellar solutions, providing insights into micellar effects and reactivity (Muñoz, Graciani, Rodríguez, & Moyá, 2003).
Metabolic Engineering for Biofuel Production :
- Pentanol isomers are being explored for biofuel applications through metabolic engineering of microorganisms. This research aims to improve the production efficiency of these isomers for practical applications (Cann & Liao, 2009).
Materials and Solvent Research :
- Studies on solubility and thermodynamic properties of various compounds in solvents like pentanol provide valuable data for material science and chemical engineering. These findings are crucial for understanding solute-solvent interactions and developing purification processes (Liu & Guo, 2021).
Safety And Hazards
特性
IUPAC Name |
4-methyl-4-nitropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,7(9)10)4-3-5-8/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMNHYVMTWSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281178 | |
| Record name | Pentanol, 4-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanol, 4-methyl-4-nitro- | |
CAS RN |
5215-92-9 | |
| Record name | NSC20668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanol, 4-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)



![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)



![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

